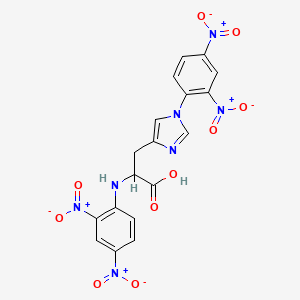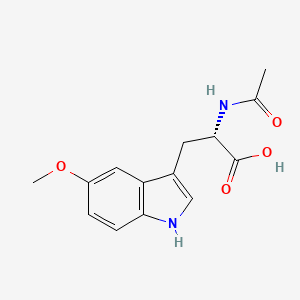
色氨酸,N-乙酰基-5-甲氧基-
描述
“Tryptophan, N-acetyl-5-methoxy-”, also known as 5-Methoxytryptamine or mexamine, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It occurs naturally in the body in low levels and is biosynthesized via the deacetylation of melatonin in the pineal gland . It is also produced by Streptomyces djakartensis and other Streptomyces and Fusarium species .
Synthesis Analysis
The synthesis of “Tryptophan, N-acetyl-5-methoxy-” involves several enzymes including tryptophan hydroxylase (TPH), hydroxyindole O-methyltransferase (HIOMT), and serotonin N-acetyltransferase (SNAT) . It is synthesized from the essential amino acid tryptophan .
Molecular Structure Analysis
The molecular formula of “Tryptophan, N-acetyl-5-methoxy-” is C14H16N2O4 . Its average mass is 276.288 Da and its monoisotopic mass is 276.110992 Da .
Chemical Reactions Analysis
The chemical reactions involving “Tryptophan, N-acetyl-5-methoxy-” are primarily mediated by enzymes such as TPH, AAAD, SNAT, ASMT, TDC, T5H, and CAMT .
Physical And Chemical Properties Analysis
“Tryptophan, N-acetyl-5-methoxy-” is a small molecular size and high lipophilicity compound . It has the capacity to pass through all biological membranes and is evenly distributed to all biological tissues and fluids by crossing the blood–brain barrier .
科学研究应用
-
Scientific Field: Plant Biology
- Application : Melatonin is involved in many developmental processes of plants, including stress responses .
- Methods : Melatonin synthesis is induced under stress conditions. It is considered an excellent antioxidant because it effectively scavenges a wide range of reactive nitrogen species (RNS) and reactive oxygen species (ROS). Melatonin maintains ROS levels in two ways: (a) chemical interaction between melatonin and ROS, causing their inactivation and (b) melatonin-induced activation of superoxide dismutase (SOD), peroxidase (POD), ascorbate peroxidase (APX), catalase (CAT), and glutathione peroxidase (GPX) leads to ROS detoxification .
- Results : Melatonin protects plants against abiotic stress. The application of melatonin exogenously in plants under environmental stress conditions has a mitigating impact .
-
Scientific Field: Biochemistry
- Application : Melatonin is a potent and inducible endogenous antioxidant .
- Methods : Melatonin’s synthetic pathway depends on the species in which it is measured. For example, the tryptophan to melatonin pathway differs in plants and animals .
- Results : Melatonin exhibits several unique features which differ from the classic antioxidants. These include its cascade reaction with free radicals and its capacity to be induced under moderate oxidative stress .
-
Scientific Field: Plant Physiology
- Application : Melatonin plays critical roles in mediating plant responses and development at every stage of the plant life cycle from pollen and embryo development through seed germination, vegetative growth, and stress response .
- Methods : The first studies investigated plant melatonin from a human perspective quantifying melatonin in foods and medicinal plants .
- Results : Starting with these first handful of studies in the late 1990s, plant melatonin research has blossomed into a vibrant and active area of investigation .
-
Scientific Field: Plant Growth Regulation
- Application : Melatonin is involved in many developmental processes of plants, including stress responses .
- Methods : Abiotic stress induces melatonin synthesis and this redeeming upsurge in melatonin succors plant to thrive under stress conditions .
- Results : The contemporary study gives a comprehensive review on abiotic stress response of melatonin, particularly, its mitigating impact when applied exogenously in plants under environmental stress conditions .
-
Scientific Field: Plant Physiology and Biochemistry
- Application : Melatonin plays a role in the regulation of plant growth and development .
- Methods : Melatonin was first discovered in plants in 1995. The first studies investigated plant melatonin from a human perspective, quantifying melatonin in foods and medicinal plants .
- Results : Melatonin has been found to play critical roles in mediating plant responses and development at every stage of the plant life cycle from pollen and embryo development through seed germination, vegetative growth, and stress response .
-
Scientific Field: Abiotic Stress Management in Plants
- Application : Melatonin has a mitigating impact when applied exogenously in plants under environmental stress conditions .
- Methods : Abiotic stress induces melatonin synthesis and this redeeming upsurge in melatonin succors plant to thrive under stress conditions .
- Results : Melatonin is considered an excellent antioxidant because it effectively scavenges a wide range of reactive nitrogen species (RNS) and reactive oxygen species (ROS). Melatonin maintains ROS levels in peculiar ways: (a) chemical interaction between melatonin and ROS, causing their inactivation and (b) melatonin-induced activation of superoxide dismutase (SOD), peroxidase (POD), ascorbate peroxidase (APX), catalase (CAT), and glutathione peroxidase (GPX) leads to ROS detoxification .
安全和危害
未来方向
属性
IUPAC Name |
(2S)-2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8(17)16-13(14(18)19)5-9-7-15-12-4-3-10(20-2)6-11(9)12/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJODSTPSSWJSBC-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70195755 | |
| Record name | Tryptophan, N-acetyl-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tryptophan, N-acetyl-5-methoxy- | |
CAS RN |
43167-40-4 | |
| Record name | Tryptophan, N-acetyl-5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043167404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tryptophan, N-acetyl-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70195755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



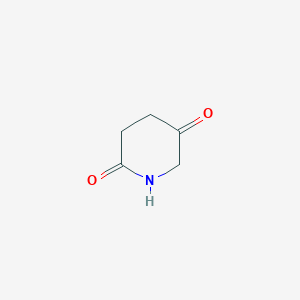
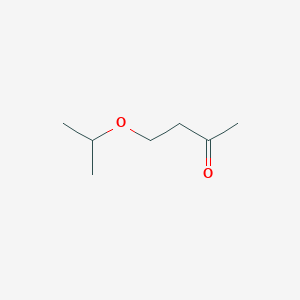
![4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1582192.png)
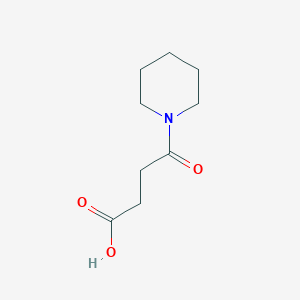
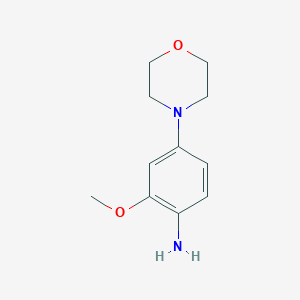
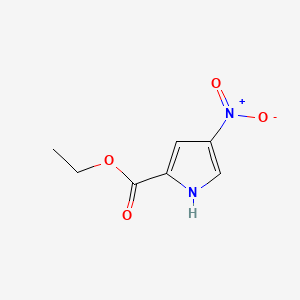

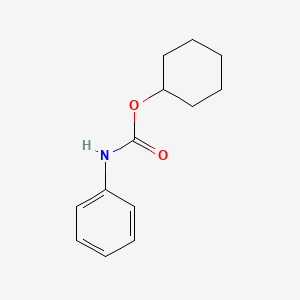
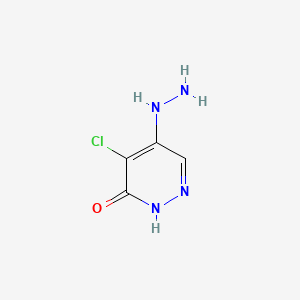
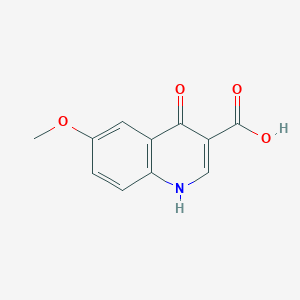
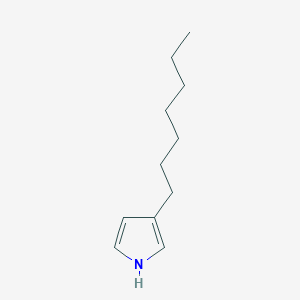
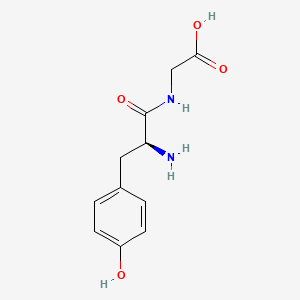
![Methyl n-[(benzyloxy)carbonyl]valyltyrosinate](/img/structure/B1582207.png)
